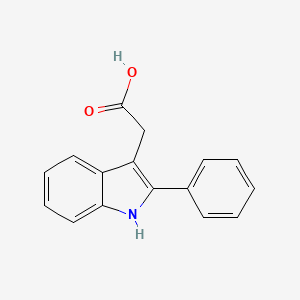

2-(2-phenyl-1H-indol-3-yl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRLEKAVBSASMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398380 | |

| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4662-03-7 | |

| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Versatility of 2-(2-phenyl-1H-indol-3-yl)acetic Acid: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Among the vast family of indole-containing compounds, 2-(2-phenyl-1H-indol-3-yl)acetic acid and its derivatives have emerged as a promising class of molecules with significant potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of this compound, offering researchers and drug development professionals a detailed resource to navigate the exploration of this intriguing chemical entity.

Synthesis of the 2-Phenylindole Core: The Fischer Indole Synthesis

The primary route for synthesizing the 2-phenylindole scaffold is the Fischer indole synthesis. This classic reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of phenylhydrazine and an appropriate ketone, in the presence of an acid catalyst.[3][4]

Experimental Protocol: Synthesis of 2-phenylindole

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Polyphosphoric Acid

Procedure:

-

Formation of Acetophenone Phenylhydrazone:

-

In a round-bottom flask, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).[3][4]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[3][4]

-

Heat the mixture to boiling.[4]

-

Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.[3]

-

Filter the solid product, wash with dilute HCl, followed by cold rectified spirit.[3][4]

-

Recrystallize a small portion from ethanol to obtain pure acetophenone phenylhydrazone for characterization (melting point: 106 °C).[4]

-

-

Cyclization to 2-Phenylindole:

-

Place the crude phenylhydrazone (0.15 mol) in a beaker with an excess of polyphosphoric acid (180 g).[3][4]

-

Heat the mixture on a water bath, stirring continuously while maintaining the temperature between 100-120°C for 10 minutes. The reaction is exothermic.[3][4]

-

Carefully add 450 mL of cold water to the mixture and stir well to dissolve the polyphosphoric acid.[3][4]

-

Filter the resulting solid product at the pump and wash thoroughly with ice-cold water to remove any residual acid.[3]

-

For purification, boil the crude solid under reflux with rectified spirit, add a small amount of decolorizing charcoal, and filter through a preheated Büchner funnel.[4]

-

Wash the residue with hot rectified spirit.[4]

-

Cool the combined filtrates to room temperature to allow 2-phenylindole to crystallize.[4]

-

Filter the purified 2-phenylindole and wash with cold alcohol.[4]

-

The subsequent addition of the acetic acid moiety at the 3-position can be achieved through various synthetic routes, such as the Japp-Klingemann reaction or by reacting the 2-phenylindole with a suitable reagent like ethyl chloroacetate followed by hydrolysis.

Anticancer Activity: A Promising Avenue for Therapeutic Intervention

Derivatives of indole-3-acetic acid (IAA) have demonstrated selective cytotoxicity against a range of cancer cell lines, positioning them as an important class of compounds in anticancer drug discovery.[5] The introduction of a phenyl group at the 2-position of the indole ring appears to be a key structural feature for enhancing this antiproliferative activity.

In Vitro Cytotoxicity of 2-Phenylindole Derivatives

Several studies have highlighted the potent anticancer effects of compounds structurally related to this compound. For instance, (indol-3-yl)acetamides and 2-(indol-3-yl)acetohydroxamic acids have shown significant submicromolar in vitro anticancer activity against various tumor cell lines.[6] Furthermore, some of these indole hydroxamic acids have demonstrated the ability to reduce melanoma xenograft growth in mouse models.[6]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Aryl-Amide Derivative | MCF7 (Breast) | 0.81 | [7] |

| Indole-Aryl-Amide Derivative | PC3 (Prostate) | 2.13 | [7] |

| Indole-Aryl-Amide Derivative | HT29 (Colon) | 0.96 | [7] |

| Indole-Aryl-Amide Derivative | HeLa (Cervical) | 1.87 | [7] |

Table 1: In vitro anticancer activity of selected indole derivatives.

Proposed Mechanism of Anticancer Action

The cytotoxic effects of indole-3-acetic acid derivatives are believed to be mediated, at least in part, by the production of reactive oxygen species (ROS).[8] This increased oxidative stress can lead to DNA damage, chromatin condensation, and ultimately, apoptosis or necrosis in cancer cells.[8]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of an indole derivative on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[5]

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a plate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The indole-3-acetic acid scaffold is also recognized for its anti-inflammatory properties.[9][10] These effects are often attributed to the modulation of key inflammatory mediators and signaling pathways.

In Vivo Anti-inflammatory Activity

While specific in vivo data for this compound is limited, related indole derivatives and other compounds with similar structural motifs have demonstrated anti-inflammatory effects in animal models. For example, in the carrageenan-induced paw edema model in rats, a common assay for acute inflammation, various anti-inflammatory compounds have shown a significant reduction in paw swelling.[11][12]

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of indole-3-acetic acid involves the induction of heme oxygenase-1 (HO-1) and the neutralization of free radicals.[9] Furthermore, it has been shown to mitigate the nuclear translocation of NF-κB p65, a key transcription factor involved in the inflammatory response.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[9][10]

Experimental Protocol: Acetic Acid-Induced Ulcerative Colitis Model

This protocol describes an experimental model to evaluate the anti-inflammatory effects of a test compound in ulcerative colitis.[13]

Materials:

-

Male mice

-

4% Acetic Acid solution

-

Test compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Induce ulcerative colitis in mice (excluding the negative control group) by intra-rectal administration of 100 µL of 4% acetic acid.[13]

-

After the induction of colitis and the manifestation of symptoms, begin treatment with the test compound.

-

Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor the mice daily for disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.

-

After the treatment period (e.g., 15 days), sacrifice the mice and collect colon tissue.[13]

-

Evaluate various parameters including:

-

Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration)

-

Nitric oxide (NO) levels

-

Production and expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)

-

Gene expression of iNOS and COX-2[13]

-

-

Perform histopathological evaluation of the colon tissue to assess tissue damage and inflammation.

Future Directions and Conclusion

This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The core structure possesses a remarkable versatility, demonstrating potent anticancer and anti-inflammatory activities. Future research should focus on a more detailed elucidation of the specific molecular targets and signaling pathways modulated by this class of compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules, potentially leading to the development of next-generation therapies for cancer and inflammatory disorders. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of the 2-phenylindole scaffold.

References

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central. Available at: [Link]

-

Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. Molecules. Available at: [Link]

-

Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. Available at: [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model. SpringerLink. Available at: [Link]

-

SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. Available at: [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. Available at: [Link]

-

[Synthesis and biological activity of 2-[(substituted phenyl)vinyl] indole derivatives]. PubMed. Available at: [Link]

-

The mechanism of indole acetic acid cytotoxicity. PubMed. Available at: [Link]

-

This compound. Appchem. Available at: [Link]

-

Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. Available at: [Link]

-

Effects of Novel Anti-Inflammatory Compounds on Healing of Acetic Acid-Induced Gastric Ulcer in Rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Available at: [Link]

-

Tirzepatide. Wikipedia. Available at: [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available at: [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

-

2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. ijnrd.org [ijnrd.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-phenyl-1H-indol-3-yl)acetic acid mechanism of action.

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(2-phenyl-1H-indol-3-yl)acetic acid

Introduction

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity. [1]Within this class, indole-3-acetic acid (IAA) derivatives have garnered considerable attention for their therapeutic potential, particularly in the realms of oncology and inflammation. [1][2]This guide focuses on the putative mechanism of action of a specific derivative, this compound. While comprehensive studies on this particular molecule are not extensively available in the public domain, its structural features strongly suggest potential interactions with well-characterized biological pathways.

This document will, therefore, provide a detailed exploration of the likely mechanisms of action for this compound, drawing upon the established pharmacology of structurally related indole-3-acetic acid analogues. We will delve into its potential role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist and its capacity to modulate inflammatory signaling pathways. Furthermore, this guide will present detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously investigate and validate these hypothesized mechanisms.

Part 1: Hypothesized Core Mechanism of Action - PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, as well as inflammation. [3]The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ. [3]Numerous indole-based acetic acid derivatives have been identified as potent PPAR agonists, suggesting that this compound may also function through this pathway. [4]

The PPAR Signaling Cascade

Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs undergo a conformational change. This change promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic and inflammatory processes.

Signaling Pathway Diagram: PPAR Activation

Caption: Hypothesized PPAR activation by this compound.

Part 2: Potential Anti-Inflammatory Mechanisms

The anti-inflammatory properties of indole derivatives are well-documented and are often linked to their ability to modulate key inflammatory signaling pathways. [1]It is plausible that this compound exerts anti-inflammatory effects through one or more of the following mechanisms.

Inhibition of Pro-inflammatory Mediators

A primary mechanism by which anti-inflammatory compounds act is through the inhibition of pro-inflammatory enzymes and cytokines.

-

Cyclooxygenase (COX) Inhibition: Some indole-3-acetic acid derivatives are known to inhibit COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. [3]* NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [5]Inhibition of this pathway would lead to a downstream reduction in the expression of numerous pro-inflammatory genes. COX-independent mechanisms of some anti-inflammatory drugs include the inhibition of NF-κB activation. [3]

Antioxidant Activity

Many indole compounds possess antioxidant properties, enabling them to scavenge free radicals. This action helps to mitigate inflammation-induced cellular damage. [1]

Part 3: Potential for Anti-Cancer Activity

The indole scaffold is a prominent feature in many compounds investigated for their cytotoxic effects against various cancer cell lines. [6]The potential anti-cancer mechanisms of indole derivatives, and by extension possibly this compound, include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key therapeutic strategy.

-

Modulation of Signaling Pathways: Interference with signaling pathways essential for cancer cell growth and survival. [6]* Inhibition of Tubulin Polymerization: Disruption of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. [6] Some indole-3-acetic acid derivatives have been explored as promising pro-drugs for anti-cancer and anti-tumor activities. [2]

Part 4: Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of robust and validated experimental protocols are required.

Protocol 1: PPAR Transactivation Assay

This cell-based assay is designed to measure the ability of a test compound to activate a PPAR isoform, leading to the expression of a reporter gene. [7] Objective: To determine if this compound can activate PPARγ.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for full-length human PPARγ

-

Reporter plasmid containing a PPRE linked to a luciferase reporter gene

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

This compound

-

Rosiglitazone (positive control)

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected to normalize for transfection efficiency. [8]3. Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or rosiglitazone. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. [8]6. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

Experimental Workflow: PPAR Transactivation Assay

Caption: Workflow for the PPAR transactivation assay.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. [9] Objective: To determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain.

Materials:

-

Purified human PPARγ ligand-binding domain (LBD)

-

Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)

-

This compound

-

Scintillation proximity assay (SPA) beads or filtration apparatus

-

Scintillation counter

-

Assay buffer

Procedure:

-

Assay Setup: In a 96-well plate, combine the purified PPARγ LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound). [10]2. Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Filtration Assay: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. The receptor-bound radioligand is retained on the filter. [9] * SPA: If using SPA beads, the radioligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the bead, generating a signal. [9]4. Detection: Quantify the amount of bound radioligand using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation. [11]

Protocol 3: Cell-Based Anti-Inflammatory Assay

This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured cells stimulated with an inflammatory agent. [5] Objective: To assess the anti-inflammatory activity of this compound in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line (or human equivalent)

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (positive control)

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control group without LPS stimulation.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Measurement of Inflammatory Mediators:

-

Cytokines: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

-

Nitric Oxide: Measure the accumulation of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

-

-

Data Analysis: Calculate the percentage inhibition of cytokine and NO production by the test compound compared to the LPS-stimulated control. Determine the IC50 values.

Data Summary

The following table provides a template for summarizing the expected quantitative data from the described experimental protocols.

| Parameter | This compound | Rosiglitazone (Positive Control) | Dexamethasone (Positive Control) |

| PPARγ Transactivation (EC50) | To be determined | ~30 nM | N/A |

| PPARγ Binding Affinity (Ki) | To be determined | ~40 nM | N/A |

| TNF-α Inhibition (IC50) | To be determined | N/A | ~10 nM |

| IL-6 Inhibition (IC50) | To be determined | N/A | ~5 nM |

| NO Inhibition (IC50) | To be determined | N/A | ~20 nM |

Note: EC50, Ki, and IC50 values for positive controls are approximate and can vary between experimental systems.

Conclusion

While the precise molecular targets of this compound are yet to be definitively elucidated, its structural similarity to a well-established class of pharmacologically active indole derivatives provides a strong foundation for hypothesizing its mechanism of action. The potential for this compound to act as a PPAR agonist and to exert anti-inflammatory effects presents exciting avenues for further research and drug development. The experimental protocols detailed in this guide offer a robust framework for rigorously testing these hypotheses and uncovering the therapeutic potential of this and other novel indole-based compounds. The successful execution of these studies will be crucial in validating its mechanism and paving the way for its potential clinical application.

References

- Protein Fluidics, Inc. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. PFI.

- BenchChem. (2025).

- Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 259-266.

- Ciapka, J., et al. (2011). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Immunological Methods, 373(1-2), 129-138.

- Axxam. (n.d.).

- BenchChem. (2025).

- ResearchGate. (n.d.).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Google Patents. (n.d.). WO2004105737A2 - Pharmaceutical compositions and methods relating to inhibiting fibrous adhesions using various agents.

- Cayman Chemical. (n.d.). PPARα, δ, γ Complete Transcription Factor Assay Kit.

- ResearchGate. (n.d.).

- RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit.

- University of Toledo. (2019). Rapid Nuclear Receptor Fluorescence-Based Competitive Binding Assay.

- ACS Publications. (2025). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies.

- National Institutes of Health. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors.

- Oxford Academic. (2004). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals.

- Google Patents. (n.d.). US7999119B2 - Compounds having CRTH2 antagonist activity.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.

- PubMed Central. (2022).

- ResearchGate. (2025). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy.

- ResearchGate. (2025). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o -Iodoaniline with Aryl Hydrazones.

- Frontiers. (2024). Evaluation of active components and pharmacological activities by UPLC-Q/TOF-MS and network pharmacology in Lentinula edodes and Lyophyllum decastes.

- eScholarship, University of California. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2004105737A2 - Pharmaceutical compositions and methods relating to inhibiting fibrous adhesions using various agents - Google Patents [patents.google.com]

- 4. qascf.com [qascf.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-phenyl-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-phenyl-1H-indol-3-yl)acetic acid is a member of the indole acetic acid family, a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The indole nucleus is a key structural component in many natural and synthetic molecules with therapeutic potential. The substitution of a phenyl group at the 2-position of the indole ring is anticipated to significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational chemical principles to provide reliable predictions. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to conduct their own validated assessments.

Chemical and Physical Properties

A thorough understanding of a compound's fundamental chemical and physical properties is the bedrock of drug development. These parameters influence everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below. The molecular formula and weight are established from its chemical structure.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| CAS Number | 4662-03-7 | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O |

Predicted Physicochemical Parameters and Their Significance in Drug Development

Melting Point

The melting point is a crucial indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice. For a related isomer, 2-(2-phenyl-1H-indol-1-yl)acetic acid, a melting point of 172-174 °C has been reported. The melting point of the parent indole-3-acetic acid is 168.5 °C.[4][5] The introduction of the phenyl group is expected to increase the melting point due to increased molecular weight and potential for pi-stacking interactions.

Solubility

Solubility is a critical determinant of a drug's bioavailability. Based on its structure, this compound is predicted to be:

-

Soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[6]

-

Sparingly soluble in water at neutral pH. The presence of the large, nonpolar phenyl and indole groups will limit aqueous solubility.

-

pH-dependent aqueous solubility . As a carboxylic acid, its solubility in aqueous media is expected to increase significantly at pH values above its pKa, due to the formation of the more polar carboxylate salt.

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value is critical for understanding its behavior in different physiological environments. The pKa of the parent indole-3-acetic acid is around 4.75. The electron-donating nature of the indole ring and the phenyl group may have a slight influence on the acidity of the carboxylic acid moiety.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in determining a drug's ability to cross cell membranes. The computed XLogP3 for a closely related compound, 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid, is 2.8.[7][8] Given the absence of the polar hydroxyl group, the LogP of this compound is expected to be higher, likely in the range of 3-4, indicating a moderately lipophilic character.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis and physicochemical characterization.

Melting Point Determination

Methodology: Capillary Melting Point Method.[9][10][11][12]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Determination

Methodology: Equilibrium Shake-Flask Method.[4][13][14][15]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Methodology: Potentiometric Titration.[3][6][7][16][17]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol co-solvent for sparingly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

Methodology: Shake-Flask Method.[1][2][18][19][20]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol), and a known volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Predicted Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and phenyl rings, a singlet for the N-H proton of the indole, and a singlet for the methylene protons of the acetic acid side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

-

FTIR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and characteristic C-H and C=C stretching and bending vibrations for the aromatic rings.

-

UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) is anticipated to show absorption maxima characteristic of the indole chromophore, likely around 220 nm and 280 nm, with potential shifts due to the phenyl substitution.[21]

Diagram of a Representative Analytical Workflow

Caption: Workflow for the analytical characterization of the compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, offering predictions based on established chemical principles and data from related compounds. The inclusion of comprehensive, step-by-step experimental protocols for the determination of these properties serves as a valuable resource for researchers in the field of drug discovery and development. The systematic characterization of this and other novel chemical entities is fundamental to advancing our understanding of their therapeutic potential and accelerating the development of new medicines.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Acetic Acid. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Clarion University. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Špirtović-Halilović, S., & Završnik, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical & Bioanalytical Techniques, 5(5), 1.

-

University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (5-Phenyl-1H-indol-3-yl)acetic acid. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

-

MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2023, January 30). What would be an optimized protocol to analyze indole derivatives from fecal sample by HPLC?. Retrieved from [Link]

-

MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Acetic Acid. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Physical Chemistry Research. (2020, December 22). Regular Article. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Retrieved from [Link]

-

BMRB. (n.d.). BMRB entry bmse000177 - Indole-3-acetic Acid. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. Retrieved from [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid | C16H13NO3 | CID 154058353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. chem.ws [chem.ws]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 21. researchgate.net [researchgate.net]

The Evolving Landscape of 2-(2-phenyl-1H-indol-3-yl)acetic Acid Derivatives: A Technical Guide for Therapeutic Discovery

Abstract

The 2-phenyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of 2-(2-phenyl-1H-indol-3-yl)acetic acid and its analogs, tailored for researchers, scientists, and professionals in drug development. We will dissect the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and illuminate the mechanisms of action that underpin their therapeutic potential. This document is designed to be a functional resource, offering not just a review of the field but also actionable insights and detailed methodologies to accelerate research and development efforts.

Introduction: The Significance of the 2-Phenylindole Core

The indole moiety is a cornerstone in the architecture of numerous biologically active compounds, including essential biomolecules like serotonin and tryptophan.[1][2] The strategic placement of a phenyl group at the C2 position of the indole ring system gives rise to the 2-phenylindole scaffold, a structure that has garnered significant attention for its diverse pharmacological properties. These derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]

The addition of an acetic acid side chain at the C3 position, creating this compound, further enhances the drug-like properties of this scaffold. This functional group can participate in crucial interactions with biological targets and offers a versatile handle for further chemical modifications. This guide will provide a comprehensive overview of this promising class of compounds, with a focus on translating fundamental chemical and biological knowledge into practical applications for drug discovery.

Synthetic Strategies: Building the 2-Phenylindole Framework

The construction of the 2-phenylindole core is a critical first step in the synthesis of its acetic acid derivatives. Several synthetic routes have been established, with the Fischer indole synthesis being a prominent and versatile method.

Fischer Indole Synthesis: A Classic and Adaptable Approach

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. In the context of this compound derivatives, a common starting point is the reaction of phenylhydrazine with an aryl ketone.[3]

Experimental Protocol: A Generalized Fischer Indole Synthesis

-

Hydrazone Formation:

-

Dissolve equimolar amounts of the desired substituted phenylhydrazine and an appropriate acetophenone derivative in ethanol.[3]

-

Add a catalytic amount of glacial acetic acid to the mixture.[3]

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of the solid phenylhydrazone product.[3]

-

Filter the product, wash with dilute hydrochloric acid followed by rectified spirit, and recrystallize from ethanol.[3]

-

-

Cyclization to the Indole Core:

-

Place the dried phenylhydrazone in a beaker containing an excess of a cyclizing agent, such as polyphosphoric acid.[3]

-

Heat the mixture on a water bath, maintaining a temperature of 100-120°C for approximately 10 minutes with stirring.[3]

-

Quench the reaction by adding cold water to dissolve the polyphosphoric acid completely.[3]

-

Filter the resulting solid 2-phenylindole derivative and wash thoroughly with ice-cold water to remove any residual acid.[3]

-

Causality Behind Experimental Choices:

-

Acid Catalyst in Hydrazone Formation: The use of glacial acetic acid catalyzes the condensation reaction between the phenylhydrazine and the ketone, accelerating the formation of the hydrazone intermediate.

-

Polyphosphoric Acid as a Cyclizing Agent: Polyphosphoric acid serves as both a strong acid and a dehydrating agent, facilitating the intramolecular electrophilic substitution and subsequent aromatization that are key to the indole ring formation. The excess of polyphosphoric acid ensures the reaction goes to completion.

-

Cold Water Quench: The addition of cold water is a crucial step to both stop the reaction and to dissolve the viscous polyphosphoric acid, allowing for the isolation of the solid indole product.

Visualizing the Fischer Indole Synthesis Workflow

Caption: Workflow for Fischer Indole Synthesis.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity: A Primary Focus

A significant body of research has highlighted the potent anticancer properties of 2-phenylindole derivatives.[1][4] These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, lung, and melanoma.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization.[1][2] By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The cytotoxic and antiproliferative activities of 2-phenylindole derivatives are highly dependent on their substitution patterns.

| Position of Substitution | Effect on Anticancer Activity | Rationale |

| N1-Indole Nitrogen | Small alkyl or acyl groups are generally well-tolerated or can enhance activity. | Modifications at this position can influence the compound's solubility, metabolic stability, and interaction with the target protein. |

| C3-Position | The nature of the substituent at C3 is critical. The acetic acid moiety provides a key interaction point. | This position is often involved in hydrogen bonding or electrostatic interactions within the binding pocket of the target enzyme or protein. |

| 2-Phenyl Ring | Substituents on the phenyl ring significantly impact potency. Electron-withdrawing or -donating groups at specific positions can modulate activity. | These substitutions can alter the electronic properties and steric profile of the molecule, affecting its binding affinity and selectivity. |

Anti-inflammatory and Analgesic Properties

Certain derivatives have exhibited promising anti-inflammatory and analgesic activities.[5][6] The mechanism of action in this context is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Antimicrobial and Antiviral Effects

The 2-phenylindole scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against various bacteria, fungi, and viruses.[1][2]

Neuroprotective and Antidepressant Potential

The structural similarity of the indole nucleus to neurotransmitters like serotonin has prompted investigations into the neuropharmacological properties of these compounds.[2][3] Some derivatives have shown potential as antidepressant and neuroprotective agents.[3]

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Visualizing the Anticancer Evaluation Workflow

Caption: Workflow for Anticancer Evaluation.

Future Directions and Conclusion

The class of this compound derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Optimization of Lead Compounds: Fine-tuning the structure of promising derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Novel Mechanisms: Investigating alternative biological targets and signaling pathways to broaden the therapeutic applications of these compounds.

-

Development of Drug Delivery Systems: Formulating derivatives into advanced drug delivery systems to improve their bioavailability and reduce off-target effects.

References

-

Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res. 2023;11:194. [Link]

-

OMICS International. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

-

ResearchGate. 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. [Link]

-

YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. [Link]

-

Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. [Link]

-

ResearchGate. Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

- Google Patents.

-

PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

PubMed. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. [Link]

-

Wikipedia. Indole-3-acetic acid. [Link]

-

RSC Publishing. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. [Link]

-

ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

-

Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. [Link]

-

Preprints.org. Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. [Link]

-

IJNRD. SYNTHESIS OF 2-PHENYL INDOLE. [Link]

-

MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. [Link]

-

International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

-

PubMed Central. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. [Link]

-

MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. [Link]

-

PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]

Sources

structural elucidation of 2-(2-phenyl-1H-indol-3-yl)acetic acid

An In-Depth Technical Guide to the Structural Elucidation of 2-(2-phenyl-1H-indol-3-yl)acetic acid

Foreword: The Logic of Molecular Interrogation

In the realm of drug discovery and materials science, a molecule's identity is the bedrock upon which all further investigation is built. An unconfirmed structure is an unreliable foundation. The process of structural elucidation is, therefore, not merely a procedural checklist but a logical interrogation of a molecule's physical and chemical properties. Each analytical technique is a carefully chosen question, and the resulting data, a piece of the answer.

This guide focuses on this compound (CAS No. 4662-03-7), a derivative of the well-known phytohormone indole-3-acetic acid (IAA). Its structural complexity, featuring multiple aromatic systems and key functional groups, makes it an excellent case study for the application of modern analytical techniques. We will proceed not by a rigid template, but by following the logical workflow an experienced scientist would employ—from confirming the elemental composition to mapping the intricate network of atomic connections and, finally, visualizing its three-dimensional reality.

Foundational Analysis: Synthesis and Elemental Composition

Before a structure can be elucidated, a pure sample of the compound must be obtained. The choice of synthesis route provides the first hypothesis of the molecule's structure. A common and effective method for preparing 2-substituted indoles is the Fischer indole synthesis.[1] This reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, directly suggests the core indole scaffold substituted at the C2 position.

Once synthesized and purified, the initial and most fundamental question is: what is the molecular formula? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass spectrometry, HRMS provides a mass measurement with high accuracy, allowing for the unambiguous determination of the elemental formula.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value | Calculated Value (for C₁₆H₁₃NO₂) | Deviation (ppm) | Conclusion |

| [M+H]⁺ | 252.1019 | 252.1025 | -2.4 | Formula Confirmed |

| [M-H]⁻ | 250.0873 | 250.0868 | +2.0 | Formula Confirmed |

This foundational data confirms the molecular formula as C₁₆H₁₃NO₂, which possesses 11 degrees of unsaturation, consistent with the presence of two benzene rings, the indole pyrrole ring, and a carboxylic acid group.

Functional Group Identification: Infrared Spectroscopy

With the elemental formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for this purpose. By detecting the vibrational frequencies of chemical bonds, we can confirm the presence of the key architectural elements of the molecule.

The IR spectrum provides clear evidence for the proposed structure:

-

Indole N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ confirms the N-H bond of the indole ring.[2]

-

Carboxylic Acid O-H Stretch: A very broad absorption band typically spanning 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[3]

-

Carbonyl C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is definitive evidence for the carbonyl group of the carboxylic acid.[2]

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ correspond to the methylene (-CH₂) bridge.

These data points transform the elemental formula from a simple list of atoms into a collection of connected functional groups, further refining our structural hypothesis.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-technique NMR approach is employed to solve the structure piece by piece.

Proton NMR (¹H NMR): The Proton Inventory

¹H NMR provides a count of the different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. For this compound, the spectrum is logically divided into distinct regions:

-

Downfield Region (δ 10-12 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid (–COOH). A second broad singlet for the indole N-H proton is also expected in this region.

-

Aromatic Region (δ 7-8 ppm): A complex series of multiplets representing the 9 protons of the phenyl ring and the benzene portion of the indole scaffold. The integration of this region should sum to 9 protons.

-

Aliphatic Region (δ 3-4 ppm): A sharp singlet integrating to 2 protons, characteristic of the methylene bridge (–CH₂–) situated between the indole C3 position and the carbonyl carbon. Its singlet nature indicates no adjacent protons.

Carbon NMR (¹³C NMR): The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments. For the proposed structure, we expect to see 16 distinct carbon signals:

-

Carbonyl Region (δ ~175 ppm): One signal for the carboxylic acid carbon.

-

Aromatic Region (δ 110-140 ppm): Multiple signals corresponding to the 12 carbons of the two benzene rings and the 2 sp² carbons of the pyrrole ring.

-

Aliphatic Region (δ ~30-40 ppm): One signal for the methylene (–CH₂–) carbon.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. The synergy between COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity within the phenyl ring and the substituted benzene ring of the indole core, confirming the distinct spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of carbon signals that have protons bonded to them.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall framework. It reveals correlations between protons and carbons that are separated by 2-3 bonds. For this compound, the following HMBC correlations are critical "long-range" connections that lock the structure in place:

-

Connecting the Acetic Acid Moiety: A correlation from the methylene protons (–CH₂–) to the carbonyl carbon (–COOH) confirms the acetic acid fragment.

-

Positioning the Acetic Acid Group: A crucial correlation from the same methylene protons (–CH₂–) to carbons C2 and C3 of the indole ring definitively places the acetic acid group at the C3 position.

-

Positioning the Phenyl Group: Correlations from the ortho-protons of the free phenyl ring to the C2 carbon of the indole ring confirm that the phenyl substituent is located at the C2 position.

-

Caption: The logical workflow for unambiguous structural elucidation.

Caption: Key HMBC correlations confirming the molecular backbone.

Absolute Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[4] This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.

The process involves:

-

Crystallization: Growing a high-quality single crystal of the compound, which is often the most challenging step.

-

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data as it is rotated in an X-ray beam.

-

Structure Solution and Refinement: Using the diffraction data to solve the electron density map and refine the atomic positions, yielding a 3D model of the molecule.

The resulting crystal structure would not only confirm the atomic connectivity established by NMR but also provide precise data on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. This provides an unparalleled level of structural detail and is considered the gold standard for structural proof.[5]

Conclusion: A Self-Validating System

Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Method[1]

-

Formation of Phenylhydrazone: React phenylhydrazine with 3-benzoylpropionic acid in an ethanol solution with a catalytic amount of acetic acid. Heat the mixture under reflux for 2-4 hours until TLC indicates consumption of the starting materials. Cool the reaction mixture to allow the phenylhydrazone intermediate to precipitate. Filter and wash the solid with cold ethanol.

-

Cyclization: Add the dried phenylhydrazone intermediate to a high-boiling point solvent (e.g., diethylene glycol) containing a strong acid catalyst such as polyphosphoric acid or zinc chloride.

-

Heating: Heat the mixture to 150-180 °C for 1-3 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and pour it into a large volume of ice water. The crude product will precipitate.

-

Purification: Filter the solid, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, OH).

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans for good signal-to-noise, especially for the ¹³C spectrum.

-

2D Spectra Acquisition: Using the same sample, acquire standard 2D NMR experiments:

-

COSY: Use a standard gradient-selected (gCOSY) pulse sequence.

-

HSQC: Use a gradient-selected sensitivity-enhanced HSQC pulse sequence optimized for one-bond J(CH) coupling of ~145 Hz.

-

HMBC: Use a gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for J(CH) of 8-10 Hz to observe 2- and 3-bond correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly. Analyze and assign all correlations.

References

-

Caric, D., Tomisic, V., Kveder, M., Galic, N., Pifat, G., Magnus, V., & Soskic, M. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry, 111(3), 247-257. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]

-

Khan, I., Zaib, S., Batool, S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. Available at: [Link]

-

International Journal of Pharmacy and Life Sciences. (2013). Complexation behaviour of 3- indole acetic acid with dipositive metal ions and the characterization of the complexes. ijpls.com. Available at: [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with.... Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Indoleacetic acid. NIST WebBook. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER Digital. Available at: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000197). HMDB. Available at: [Link]

-

Appchem. (n.d.). This compound. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, phenyl ester. NIST WebBook. Available at: [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Available at: [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

-

Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology. Available at: [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]

-

Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Available at: [Link]

-

PubChem. (n.d.). (2-Hydroxy-1H-indol-3-yl)acetate. National Center for Biotechnology Information. Available at: [Link]

-

IUCr. (n.d.). Crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate, C9H11O3.50. Available at: [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

- Plant Physiology. (1985). 13C6-[Benzene Ringj-Indole-3-Acetic Acid. Available at: https://academic.oup.com/plphys/article/78/4/777/6089768

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Available at: [Link]

-

IUCr. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Available at: [Link]

-

ResearchGate. (n.d.). Structural Characterization of Isomeric Methyl 2-(2Oxo3-indolyl)acetate and Methyl 1-(2Oxo4-quinolyl)formate. Available at: [Link]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(2-phenyl-1H-indol-3-yl)acetic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data expected for the compound 2-(2-phenyl-1H-indol-3-yl)acetic acid (CAS No: 4662-03-7).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and professionals in the field, offering a predictive but robust framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from foundational spectroscopic principles and comparative analysis with structurally related indole derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[1] The structure is composed of three key moieties: a central indole scaffold, a phenyl group at the 2-position, and an acetic acid group at the 3-position. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses.

The following guide will deconstruct the expected spectroscopic data for each technique, providing not only the predicted data but also the scientific rationale and standard experimental protocols for their acquisition.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the arrangement of its atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons like those in N-H and O-H groups.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2][3]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)